2-Morpholin-4-yl-pyrimidin-4-ol
Overview
Description
2-Morpholin-4-yl-pyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H11N3O2. It features a pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 4-position.
Mechanism of Action
Target of Action
The primary target of 2-Morpholin-4-yl-pyrimidin-4-ol is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Mode of Action
This compound acts as a kinase inhibitor for LRRK2 . It binds to the kinase domain of LRRK2, inhibiting its activity. This results in a decrease in the phosphorylation of downstream targets, thereby reducing the pathological effects associated with the overactivity of LRRK2 .
Biochemical Pathways
The inhibition of LRRK2 affects several biochemical pathways. The exact pathways and their downstream effects are still under investigation. It is known that lrrk2 plays a role in various cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . By inhibiting LRRK2, this compound may influence these pathways, potentially alleviating the symptoms of diseases like PD .
Pharmacokinetics
It is known to be abrain-penetrant compound , suggesting that it can cross the blood-brain barrier. This is crucial for its potential use in treating neurological disorders like PD .
Result of Action
The inhibition of LRRK2 by this compound leads to a decrease in the pathological effects associated with the overactivity of LRRK2 . This could potentially alleviate the symptoms of diseases like PD .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Morpholin-4-yl-pyrimidin-4-ol involves the reaction of 2-thiomethyluracil with morpholine. The reaction is typically carried out at 145°C for 2 hours, followed by crystallization from ethanol to yield the product as white needles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The morpholine and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-Morpholin-4-yl-pyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-quinolin-4-one: This compound is similar in structure but features a quinoline ring instead of a pyrimidine ring.
6-Methyl-2-morpholinopyrimidin-4-ol: This compound has a methyl group at the 6-position of the pyrimidine ring.
Uniqueness
2-Morpholin-4-yl-pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine group and a hydroxyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-morpholin-4-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBVCKOPJXOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362797 | |
Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19810-79-8 | |
Record name | 2-Morpholin-4-yl-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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